
5-Vinylpyridine-2-carbonitrile
Übersicht
Beschreibung
5-Vinylpyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6N2 and a molecular weight of 130.15 . It is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring, which can lead to enhanced electrical conductivity in this material . The pyridine moieties of the polymer backbone can be quaternized for the removal of anionic compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds such as pyrimidine-5-carbonitrile derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of potential anti-proliferative agents .Physical And Chemical Properties Analysis
This compound has a boiling point of 274.0±28.0 °C and a density of 1.07±0.1 g/cm3 . It is also mentioned that the pyridine moieties of the polymer backbone can lead to enhanced electrical conductivity in this material .Wissenschaftliche Forschungsanwendungen
Proton–Proton Coupling and Conformational Analysis
5-Vinylpyridine-2-carbonitrile has been studied for its impact on long-range proton–proton coupling constants in vinylpyridines. Research by Rowbotham and Schaefer (1974) analyzed its proton magnetic resonance (p.m.r.) spectra to understand the coupling constants between the vinylic and ring protons. They found that the constants are dominated by a π electron mechanism, indicating specific conformational preferences of the vinyl group (Rowbotham & Schaefer, 1974).
Synthesis of Heterocyclic Compounds
This compound plays a role in the synthesis of various heterocyclic compounds. Channapur et al. (2017) reported an efficient synthesis method for 5-halo-6-trifluoromethylpyridine-3-carbonitriles, starting from a trifluoroacetyl vinylogous enamine material, highlighting its utility in pharmaceutical and agrochemical chemistry (Channapur et al., 2017).
Spectroscopic Analysis
The compound has been subjected to X-ray and spectroscopic analysis to understand its molecular structure and properties. Jukić et al. (2010) conducted a study on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which involved analyzing its solid-state structure and optical properties through various spectroscopic techniques (Jukić et al., 2010).
Copolymerization Research
Research has been conducted on the copolymerization properties of vinylpyridines, including this compound. Tamikado (1960) investigated the copolymerizations of 2-vinylpyridine and its derivatives with various monomers, determining the monomer reactivity ratios and alternating tendencies of these compounds (Tamikado, 1960).
Applications in Aqueous Solution Properties
Damas et al. (1995) explored the synthesis and properties of copolymers of 4-vinylpyridine and N-alkylacrylamides, highlighting their amphiphilic properties in aqueous media. This research underscores the potential applications of vinylpyridine derivatives in developing materials with specific solution properties (Damas et al., 1995).
Environmental Applications
This compound has been utilized in environmental applications as well. Zhang et al. (2014) prepared a novel polystyrene resin functionalized with 5-aminopyridine-2-carbonitrile, demonstrating its effective use in adsorbing heavymetal ions from aqueous solutions. This highlights its potential in environmental remediation, particularly in the removal of heavy metals from water sources (Zhang et al., 2014).
Molecular Structure and Energy Analysis
Arulaabaranam et al. (2021) conducted computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile to investigate its molecular structure and energy. Their study included UV-Vis spectrum analysis and molecular docking, highlighting the molecule's reactivity and potential biological significance (Arulaabaranam et al., 2021).
Electropolymerized Coatings Research
Lebrun et al. (2008) studied the ability of 4-vinylpyridine, a related compound, to form electropolymerized coatings on nickel cathodes. This research provides insights into the potential applications of vinylpyridine derivatives in developing coatings for metal electrodes, with implications in various industrial processes (Lebrun et al., 2008).
Synthesis of Pyrrole Derivatives
Trofimov et al. (2009) reported on the synthesis of a series of bifunctional pyrroles, including 1-vinylpyrrole-2-carbonitriles. This research demonstrates the versatility of vinylpyridine derivatives in synthesizing a range of pyrrole compounds with potential applications in various chemical domains (Trofimov et al., 2009).
Corrosion Inhibition Research
Ansari et al. (2017) investigated chromenopyridine derivatives, including 5H-chromeno[2,3-b]pyridine-3-carbonitrile, as corrosion inhibitors for steel in hydrochloric acid. This research opens avenues for the use of vinylpyridine derivatives in developing environmentally friendly corrosion inhibitors (Ansari et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethenylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWFGKIAJIQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570201 | |
| Record name | 5-Ethenylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63405-32-3 | |
| Record name | 5-Ethenylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

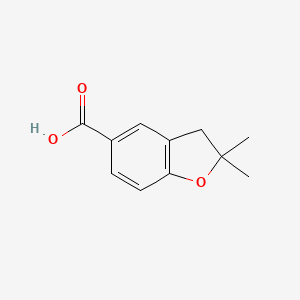

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)

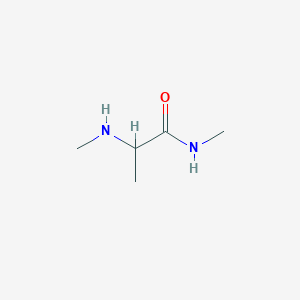
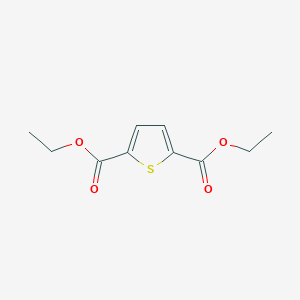
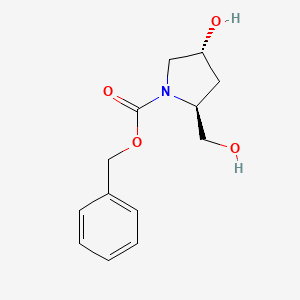

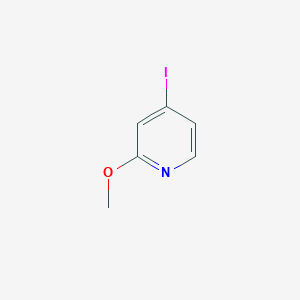

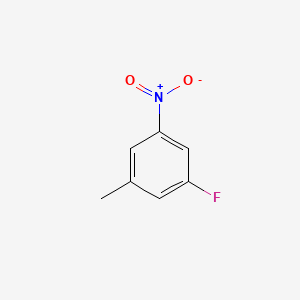
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

